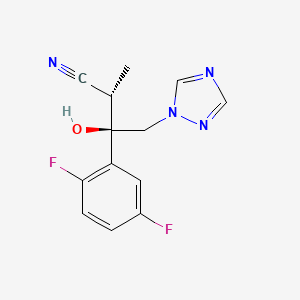

tert-Butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Overview

Description

Tert-Butyl esters are a type of organic compound used as protective groups in organic synthesis . They are stable under a variety of conditions, including different pH levels and temperatures .

Synthesis Analysis

Tert-Butyl esters can be synthesized through a variety of methods. One common method involves the reaction of tert-butyl alcohol with a carboxylic acid in the presence of an acid catalyst .Molecular Structure Analysis

Tert-Butyl esters have a general formula of RCOOC(CH3)3, where R is the rest of the molecule . The tert-butyl group (C(CH3)3) is attached to the oxygen atom of the ester functional group (RCOO).Chemical Reactions Analysis

Tert-Butyl esters can undergo a variety of reactions. They can be deprotected using aqueous phosphoric acid, which is an environmentally benign, selective, and mild reagent . They can also be converted to other functional groups. For example, the reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides .Physical And Chemical Properties Analysis

Tert-Butyl esters are typically colorless liquids with a fruity odor . They have a specific gravity of 0.87 and a flash point of 72°F . They are classified as Class IB flammable liquids .Scientific Research Applications

Atorvastatin and Its Impurities

Atorvastatin is one of the most widely prescribed medications globally for managing conditions such as hypercholesterolemia and reducing the risk of cardiovascular events . However, the presence of impurities in the pharmaceutical formulation of the drug can pose a significant concern for patient safety . These impurities can originate during the synthesis process of the active substance, or as degradation products under certain environmental conditions, and may possess toxicological or pharmacological properties that could compromise the safety and efficacy of the final drug product .

Impurity Analysis in Atorvastatin

The practical application of the QDa II Mass Detector has been demonstrated to complement UV chromatographic workflows for routine analysis of atorvastatin API impurities . This analytical workflow is suitable for determining selected impurities at qualification thresholds of ≤0.15% as per ICH-Q3 guidelines . The benefits of in-source fragmentation have been underlined to gain deeper insights into the structural characteristics of unknown compounds .

Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method

An alternative chromatographic protocol was developed using the Chiralpak AD-3 column (250 mm × 4.6 mm) packed with 3 μm silica particles instead of the 5 μm silica particles of the Chiralpak AD-H chiral stationary phase . Using a mobile phase consisting of a mixture of n-hexane-ethanol-formic acid 90:10:0.1 (v/v/v) as the mobile phase and setting the flow rate and column temperature to 1.0 mL min −1 and 35 °C, respectively, a simultaneous stereo-selective separation was achieved within 35 min without observing any overlap between the enantiomeric impurity peak and peaks related to other ATV impurities .

Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector

This application note demonstrates the practical use of the QDa II Mass Detector to complement UV chromatographic workflows for routine analysis of atorvastatin API impurities . The analytical workflow is suitable for determining selected impurities at qualification thresholds of ≤0.15% as per ICH-Q3 guidelines . The benefits of in-source fragmentation are underlined to gain deeper insights into the structural characteristics of unknown compounds .

Ph. Eur. Reference Standard Atorvastatin impurity mixture CRS batch 2

This reference standard is used for laboratory tests as prescribed in the European Pharmacopoeia . It’s established for use with the monograph(s): 2191 .

CDC - NIOSH Pocket Guide to Chemical Hazards - tert-Butyl acetate

This guide provides information about the safety and handling of tert-Butyl acetate, which is a different compound but has a similar structure to the one you’re interested in . It’s a colorless liquid with a fruity odor and is classified as a Class IB Flammable Liquid .

Safety And Hazards

properties

IUPAC Name |

tert-butyl 2-[(4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-13(2,3)19-12(16)9-11-8-10(6-7-15)17-14(4,5)18-11/h10-11H,6,8-9H2,1-5H3/t10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNRMEJBKMQHMC-MNOVXSKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(CC(O1)CC(=O)OC(C)(C)C)CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H](C[C@H](O1)CC(=O)OC(C)(C)C)CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675781 | |

| Record name | tert-Butyl [(4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | |

CAS RN |

186508-95-2 | |

| Record name | 1,1-Dimethylethyl (4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186508-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

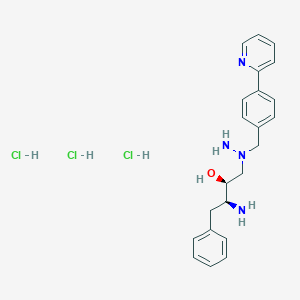

![(2R)-4-ethyl-N-[2-hydroxy-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601511.png)

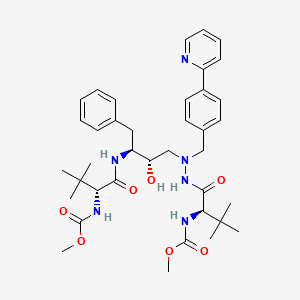

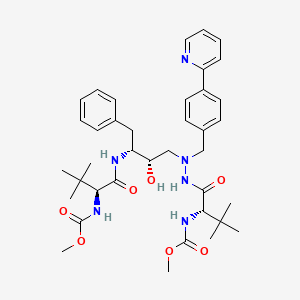

![2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one](/img/structure/B601513.png)